molecular formula C10H13NS2 B14281045 4-(1,3-Dithian-2-yl)aniline CAS No. 125559-71-9

4-(1,3-Dithian-2-yl)aniline

Cat. No.: B14281045
CAS No.: 125559-71-9
M. Wt: 211.4 g/mol
InChI Key: AOSUZXXNHYAUEJ-UHFFFAOYSA-N
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Description

4-(1,3-Dithian-2-yl)aniline (CAS: 94838-73-0) is an aromatic amine derivative featuring a 1,3-dithiane ring substituted at the para position of the aniline group. Its molecular formula is C₉H₁₁NS₂, with a molecular weight of 209.32 g/mol . The 1,3-dithiane moiety introduces sulfur atoms into the structure, which confer unique electronic and coordination properties. This compound is used as a building block in organic synthesis, particularly in the development of ligands for metal complexes and sulfur-containing polymers .

Properties

CAS No.

125559-71-9

Molecular Formula

C10H13NS2

Molecular Weight

211.4 g/mol

IUPAC Name

4-(1,3-dithian-2-yl)aniline

InChI

InChI=1S/C10H13NS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2

InChI Key

AOSUZXXNHYAUEJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithian-2-yl)aniline typically involves the reaction of 1,3-dithiane with aniline under specific conditions. One common method involves the use of organolithium reagents. For example, 2-lithio-1,3-dithiane can be generated by the action of n-butyllithium on 1,3-dithiane at low temperatures (around -70°C). This intermediate can then react with aniline to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithian-2-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

4-(1,3-Dithian-2-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Dithian-2-yl)aniline involves its interaction with specific molecular targets. For example, in biological applications, the compound can interact with cellular components to produce fluorescence, which can be used for imaging and diagnostic purposes. The dithiane ring can also undergo redox reactions, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-(1,3-Dioxolan-2-yl)aniline

  • Molecular Formula: C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Key Differences: The 1,3-dioxolane ring replaces sulfur with oxygen atoms, reducing electron-richness and altering reactivity. The absence of sulfur limits its utility in coordination chemistry compared to 4-(1,3-dithian-2-yl)aniline. Higher polarity due to oxygen enhances solubility in polar solvents like water or ethanol .

4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline

  • Molecular Formula: C₁₂H₁₁NO₂S
  • Molecular Weight : 241.29 g/mol
  • Key Differences: Incorporates a fused thienodioxin ring system, creating an extended π-conjugated structure. Exhibits a semi-chair conformation in the dioxane ring and N–H···O hydrogen bonding in its crystal lattice, promoting planar molecular packing . The sulfur atom in the thiophene ring contributes to redox activity, making it suitable for electronic materials.

3-(4,4,5,5-Tetramethyl-1,3-dioxolan-2-yl)aniline

  • Molecular Formula: C₁₃H₁₇NO₂
  • Molecular Weight : 223.28 g/mol
  • Key Differences :
    • The tetramethyl-substituted dioxolane ring introduces steric hindrance, reducing reactivity in electrophilic substitution reactions.
    • Positional isomerism (meta substitution vs. para in the target compound) alters electronic effects on the aniline group.

Nitroaniline Derivatives (e.g., 4-Nitroaniline)

  • Molecular Formula : C₆H₆N₂O₂
  • Molecular Weight : 138.12 g/mol
  • Key Differences: The nitro group (–NO₂) is strongly electron-withdrawing, contrasting with the electron-donating dithiane ring. Applications diverge: nitroanilines are intermediates in dye synthesis, whereas sulfur-rich analogs are explored in catalysis and materials science .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
This compound C₉H₁₁NS₂ 209.32 1,3-Dithiane ring Sulfur coordination, ligand design
4-(1,3-Dioxolan-2-yl)aniline C₉H₁₁NO₂ 165.19 1,3-Dioxolane ring Polar solvent solubility
4-(Thienodioxin-5-yl)aniline C₁₂H₁₁NO₂S 241.29 Fused thienodioxin ring Redox-active materials
3-(Tetramethyldioxolan-2-yl)aniline C₁₃H₁₇NO₂ 223.28 Tetramethyl dioxolane Steric hindrance, reduced reactivity
4-Nitroaniline C₆H₆N₂O₂ 138.12 Nitro group Dye/pharmaceutical intermediate

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